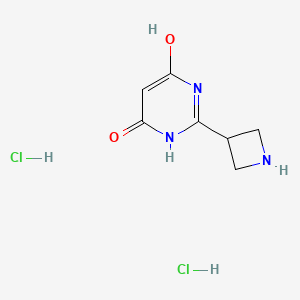

2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Azetidin-3-yl)pyrimidine-4,6-diol dihydrochloride” is a chemical compound with the CAS Number: 2137852-58-3 . It has a molecular weight of 240.09 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

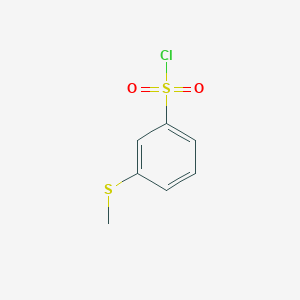

The InChI code for this compound is 1S/C7H9N3O2.2ClH/c11-5-1-6(12)10-7(9-5)4-2-8-3-4;;/h1,4,8H,2-3H2,(H2,9,10,11,12);2*1H . This indicates that the molecule consists of a pyrimidine ring substituted with an azetidine ring at the 2-position, and two hydroxyl groups at the 4 and 6 positions. The molecule also has two associated chloride ions, as indicated by the ‘2ClH’ in the InChI code.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications

Synthesis and Biological Applications

Synthesis Techniques : New methods for synthesizing azetidinone analogues have been developed, involving condensation reactions, Schiff base formation, and reactions with chloroacetyl chloride. These techniques are crucial for creating compounds with potential antibacterial and antituberculosis activities (Chandrashekaraiah et al., 2014).

Antibacterial and Antituberculosis Potential : Synthesized azetidinone analogues show promising results in fighting bacterial and fungal strains, as well as inhibiting Mycobacterium tuberculosis, suggesting their use in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Antifungal Agents : Pyrimidine derivatives synthesized from azetidinone compounds have shown significant antifungal activity, which can be harnessed in developing new antifungal drugs (Rajput et al., 2011).

Antioxidant Properties : Certain azetidinone derivatives exhibit antioxidant activities, which can be useful in developing treatments for oxidative stress-related diseases (Rani et al., 2012).

Antidepressant and Nootropic Agents : Azetidinone-based compounds have been evaluated for their potential as antidepressants and nootropics, showing dose-dependent activities in animal models (Thomas et al., 2016).

Antiviral Applications : Research on carbocyclic analogues of azetidinone compounds has revealed potent anti-HIV activity, indicating their potential as antiretroviral agents (Vince & Hua, 1990).

Skin Cancer Treatment : Studies on azetidin intermediates have shown potential in addressing skin cancer by targeting cyclobutane pyrimidine dimers, a common DNA lesion caused by UV radiation (2020).

Chemical Characterization : Extensive chemical characterization of azetidin-2-ones and their derivatives has been conducted, providing valuable insights into their molecular structures and properties, which is essential for further pharmaceutical applications (Ayyash, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name |

2-(azetidin-3-yl)-4-hydroxy-1H-pyrimidin-6-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c11-5-1-6(12)10-7(9-5)4-2-8-3-4;;/h1,4,8H,2-3H2,(H2,9,10,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMMOYKQZFSYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=CC(=O)N2)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2959864.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine](/img/structure/B2959865.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)

![N-(4-cyanophenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2959868.png)

![4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2959873.png)

![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)

![5-Fluoro-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2959878.png)

![2,5-Dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2959880.png)

![3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2959882.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2959885.png)